2-(2-Naphthyl)indole
Overview
Description
2-(2-Naphthyl)indole is a heterocyclic compound that features an indole ring system fused with a naphthalene moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The indole ring system is a common motif in many biologically active molecules, making this compound a valuable compound for research and development.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-(2-naphthyl)indole, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are known to be produced from the metabolism of tryptophan by gut microorganisms . These compounds can affect various biochemical pathways, leading to diverse biological and clinical applications
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 2-(2-Naphthyl)indole, have been shown to interact with a variety of enzymes and proteins . For instance, indole derivatives can form hydrogen bonds with enzymes and proteins, which in many cases, inhibits their activity
Cellular Effects
Indole derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been shown to undergo various chemical transformations, such as oxidation and cyclization .
Dosage Effects in Animal Models
Indole derivatives have been shown to exhibit significant biological activities at various dosages .
Metabolic Pathways
Indole and its derivatives are known to be metabolized from tryptophan by gut microorganisms .
Transport and Distribution
Indole and its derivatives have been shown to be transported independently of the characterized IAA transport machinery .
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, which may include enzymes involved in the metabolism of this compound, have been shown to be localized in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cascade cyclization, which can be used to access C2 functionalized indoles. For example, (2-propynyl)anilines and (2-aminoaryl)propynols can be applied as suitable substrates in the preparation of 2-arylmethylindoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of palladium catalysts and controlled reaction environments to facilitate efficient cyclization.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the indole ring or the naphthalene moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitro compounds can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl-indole ketones or quinones, while reduction can produce various reduced derivatives of the indole ring.
Scientific Research Applications
2-(2-Naphthyl)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active indole derivatives.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure with a phenyl group instead of a naphthyl group.
3-(2-Naphthyl)indole: Another naphthyl-indole derivative with the naphthyl group at a different position.
Uniqueness: 2-(2-Naphthyl)indole is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject for research and development in various fields.
Properties
IUPAC Name |
2-naphthalen-2-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACDYUNTCMPDMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295300 | |
Record name | 2-(2-Naphthyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23746-81-8 | |
Record name | 23746-81-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Naphthyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-(2-Naphthyl)indole in organic electronics?
A1: this compound demonstrates promise as a blue light emitter in organic light-emitting devices (OLEDs). Studies show that devices utilizing this compound as a light-emitting layer achieve a high current efficiency of 3.80 cd A−1 and a power efficiency of 3.64 lm W−1. Furthermore, when used as a dopant, the efficiencies reach even higher values of 6.68 cd A−1 and 5.58 lm W−1, respectively []. This indicates potential for developing efficient and bright blue OLEDs.
Q2: How does the structure of this compound derivatives influence their photoluminescence properties?
A2: Incorporating a silylene bridge into the this compound structure leads to enhanced blue photoluminescence. For example, 12,12-diisopropyl-7-methyl-12H-indololo[3,2-d]-naphtho[1,2-b][1]silole exhibits intense blue fluorescence both in solution and solid-state, with the powder form showing a fluorescence maximum at 476 nm and a high quantum yield of 0.70 []. This highlights the impact of structural modifications on the compound's luminescent behavior.
Q3: Can this compound be used as a starting material for synthesizing more complex heterocycles?
A3: Yes, this compound serves as a versatile building block for synthesizing various benzo[a]carbazole derivatives. One approach involves reacting this compound with β-nitrostyrenes followed by Mn(OAc)3-mediated cyclization, resulting in the formation of naphtho[a]carbazoles []. This method offers a route to access structurally diverse benzo[a]carbazoles, which hold significance due to their biological activities.
Q4: Are there any transition-metal-free methods for synthesizing 2,3-diarylindoles using this compound?
A4: Yes, an aerobic oxidative nucleophilic substitution of hydrogen (ONSH) pathway provides a transition-metal-free route to 2,3-diarylindoles starting from this compound. Reacting this compound with 1,3-dinitrobenzene in DMSO in the presence of Cs2CO3 under an oxygen atmosphere yields the desired 2,3-diarylindole product []. This approach bypasses the need for expensive transition-metal catalysts.
Q5: Has the synthesis of 3-hydroxy-2-oxindoles from this compound been explored?
A5: Interestingly, this compound can be converted to 3-(2-naphthyl)-3-hydroxyindolin-2-one under aerobic conditions with KOH in DMSO []. This method highlights an unusual transformation of 2-arylindoles into 3-aryl-3-hydroxy-2-oxindoles, offering a potential route to these valuable synthetic intermediates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.